2,4-Dibromo-3-methylphenol
Overview
Description
2,4-Dibromo-3-methylphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of two bromine atoms and one methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3-methylphenol can be synthesized through the bromination of 3-methylphenol (m-cresol). The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenol ring .
Industrial Production Methods
In an industrial setting, the continuous bromination method is often employed. This involves the use of a tubular reactor where the bromine solution and m-cresol solution are simultaneously introduced. The reaction is maintained at low temperatures (-10 to -5°C) to control the exothermic nature of the bromination process. The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated phenol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted phenols with various functional groups.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-methylphenol or partially debrominated phenols
Scientific Research Applications
2,4-Dibromo-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism by which 2,4-Dibromo-3-methylphenol exerts its effects involves interactions with cellular components. The bromine atoms enhance the compound’s reactivity, allowing it to interact with proteins and enzymes, potentially disrupting their normal function. This can lead to antimicrobial or antifungal effects by inhibiting the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromo-4-methylphenol
- 3,5-Dibromo-4-methylphenol
Uniqueness
2,4-Dibromo-3-methylphenol is unique due to the specific positioning of the bromine atoms and the methyl group, which confer distinct chemical properties and reactivity compared to other bromophenols. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .
Properties
IUPAC Name |
2,4-dibromo-3-methylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTBBWYRKIAIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491363 | |
Record name | 2,4-Dibromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13321-75-0 | |
Record name | 2,4-Dibromo-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13321-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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